molecular formula C10H11N B074704 3-ethyl-1H-indole CAS No. 1484-19-1

3-ethyl-1H-indole

Cat. No.: B074704
CAS No.: 1484-19-1
M. Wt: 145.2 g/mol
InChI Key: GOVXKUCVZUROAN-UHFFFAOYSA-N
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Description

3-Ethyl-1H-indole is an organic compound with the molecular formula C10H11N. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole and its derivatives are significant in various fields due to their wide range of biological activities and applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold in medicinal chemistry.

Scientific Research Applications

3-Ethyl-1H-indole has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are studied for their role in biological processes, including cell signaling and enzyme inhibition.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.

Safety and Hazards

3-ethyl-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Researchers hope that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. Another method is the Larock indole synthesis, which utilizes palladium-catalyzed cyclization of o-iodoanilines with alkynes.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

    Oxidation: Oxidation of this compound can lead to the formation of indole-3-carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding indoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Electrophilic Substitution: Products include nitroindoles, halogenated indoles, and sulfonated indoles.

    Oxidation: Products include indole-3-carboxylic acid and other oxidized derivatives.

    Reduction: Products include indoline derivatives.

Comparison with Similar Compounds

    Indole: The parent compound of 3-ethyl-1H-indole, known for its wide range of biological activities.

    3-Methylindole: A similar compound with a methyl group instead of an ethyl group at the 3-position.

    5-Ethylindole: Another derivative with the ethyl group at the 5-position instead of the 3-position.

Uniqueness: this compound is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity to receptors and enzymes, resulting in distinct pharmacological properties.

Properties

IUPAC Name

3-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVXKUCVZUROAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314851
Record name 3-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-19-1
Record name 1484-19-1
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Record name 3-ethyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-indole
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Synthesis routes and methods

Procedure details

This compound was synthesized in exact analogy to the xample given for 3-methylindole, supra, using methods a and 2–8. the only difference is that the starting material used is 4′-(benzyloxy)-Butyrophenone CAS No. [26945-71-1] instead of 4′-(benzyloxy)-Propiophenone. Data for intermediates is as follows.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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